3-Pyridinecarboxylic acid, cyclohexylidenehydrazide
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Overview
Description
3-Pyridinecarboxylic acid, cyclohexylidenehydrazide is an organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the third position and a cyclohexylidenehydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-pyridinecarboxylic acid, cyclohexylidenehydrazide typically involves the reaction of 3-pyridinecarboxylic acid with cyclohexylidenehydrazine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-Pyridinecarboxylic acid, cyclohexylidenehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or hydrazines.
Scientific Research Applications
3-Pyridinecarboxylic acid, cyclohexylidenehydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It may interact with biological targets such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-pyridinecarboxylic acid, cyclohexylidenehydrazide involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting metabolic processes. Additionally, its hydrazide moiety can form covalent bonds with target molecules, enhancing its potency and specificity.
Comparison with Similar Compounds
Picolinic Acid (2-Pyridinecarboxylic Acid): Similar in structure but with the carboxylic acid group at the second position.
Nicotinic Acid (3-Pyridinecarboxylic Acid):
Isonicotinic Acid (4-Pyridinecarboxylic Acid): The carboxylic acid group is at the fourth position.
Uniqueness: 3-Pyridinecarboxylic acid, cyclohexylidenehydrazide is unique due to the presence of the cyclohexylidenehydrazide moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
89814-01-7 |
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Molecular Formula |
C12H17N3 |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
N-(cyclohexylideneamino)-1-pyridin-3-ylmethanamine |
InChI |
InChI=1S/C12H17N3/c1-2-6-12(7-3-1)15-14-10-11-5-4-8-13-9-11/h4-5,8-9,14H,1-3,6-7,10H2 |
InChI Key |
QZUAYMFATFVGOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NNCC2=CN=CC=C2)CC1 |
Origin of Product |
United States |
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